Cas no 927425-96-5 ((1S)-2-[4-(benzyloxy)phenyl]-1-(1H-imidazol-2-yl)ethan-1-amine)

(1S)-2-[4-(Benzyloxy)phenyl]-1-(1H-imidazol-2-yl)ethan-1-amine is a chiral amine derivative featuring a benzyloxyphenyl and imidazole moiety. Its stereospecific (1S) configuration ensures precise enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical research. The compound's imidazole ring provides a versatile scaffold for coordination chemistry and biological interactions, while the benzyloxy group enhances lipophilicity, improving membrane permeability. This structural combination makes it suitable for applications in medicinal chemistry, particularly as an intermediate for bioactive molecules targeting enzyme inhibition or receptor modulation. Its well-defined chiral center and functional group compatibility allow for further derivatization, supporting the development of tailored compounds in drug discovery and chemical biology.
(1S)-2-[4-(benzyloxy)phenyl]-1-(1H-imidazol-2-yl)ethan-1-amine structure
927425-96-5 structure
Product Name:(1S)-2-[4-(benzyloxy)phenyl]-1-(1H-imidazol-2-yl)ethan-1-amine
CAS No:927425-96-5
MF:C18H19N3O
MW:293.362963914871
CID:6274930
PubChem ID:57602377
Update Time:2025-06-24

(1S)-2-[4-(benzyloxy)phenyl]-1-(1H-imidazol-2-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • (1S)-2-[4-(benzyloxy)phenyl]-1-(1H-imidazol-2-yl)ethan-1-amine
    • 927425-96-5
    • SCHEMBL13919511
    • EN300-6504283
    • Inchi: 1S/C18H19N3O/c19-17(18-20-10-11-21-18)12-14-6-8-16(9-7-14)22-13-15-4-2-1-3-5-15/h1-11,17H,12-13,19H2,(H,20,21)/t17-/m0/s1
    • InChI Key: GMFOLSDKIGEICA-KRWDZBQOSA-N
    • SMILES: O(CC1C=CC=CC=1)C1C=CC(=CC=1)C[C@@H](C1=NC=CN1)N

Computed Properties

  • Exact Mass: 293.152812238g/mol
  • Monoisotopic Mass: 293.152812238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 63.9Ų

(1S)-2-[4-(benzyloxy)phenyl]-1-(1H-imidazol-2-yl)ethan-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6504283-0.05g
(1S)-2-[4-(benzyloxy)phenyl]-1-(1H-imidazol-2-yl)ethan-1-amine
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$1709.0 2023-05-23
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EN300-6504283-1.0g
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